Bemegride
Overview
Description
Bemegride, also known as Megimide, is a central nervous system stimulant . It was first synthesized in 1911 . It has been used in the treatment of hypnotic overdose . It is also used to induce convulsions in experimental animals .
Synthesis Analysis
The original synthesis of Bemegride involves the condensation of methylethylketone with two equivalents of cyanoacetamide . The product can be rationalized by assuming first aldol condensation of ketone and active methylene compound followed by dehydration to give 3 .
Molecular Structure Analysis
The molecular formula of Bemegride is C8H13NO2 . Its IUPAC name is 4-ethyl-4-methylpiperidine-2,6-dione . The molecular weight is 155.197 g/mol .
Chemical Reactions Analysis
There is limited information available on the chemical reactions of Bemegride .
Physical And Chemical Properties Analysis
Bemegride is a white crystalline solid . It sublimes at 212°F and 200 mm pressure . It is insoluble in water . The flash point data for this chemical are not available, and it is probably not flammable .
Scientific Research Applications
Presynaptic Inhibition Studies
Bemegride has been studied for its effects on presynaptic inhibition. Banna and Jabbur (1970) investigated its effects in cats, finding that bemegride reduced the excitability of cuneate afferent terminals and blocked the dorsal column reflex. It was concluded that bemegride, similar to picrotoxin, blocks depolarization of presynaptic terminals of muscle and cutaneous primary afferent fibers, reducing presynaptic inhibition (Banna & Jabbur, 1970).
Evoked Potentials in EEG Activation
In studies involving human EEG activations by bemegride, Wéber et al. (1985) observed an increase in the amplitude of cortical somatosensory evoked potentials. This was associated with changes following diazepam administration and grand mal seizures induced by bemegride. This research provided insights into the neuronal mechanisms by which convulsant drugs produce seizures (Wéber et al., 1985).
Effects on Spinal Cord Potentials
Aleksandrov and Lenkov (2005) studied the impact of bemegride on spinal-root potentials in frogs. After administration of subconvulsant doses, they noted a rapid depression of dorsal-root potentials. This indicated that bemegride effectively blocks depolarization of primary afferents in the frog spinal cord (Aleksandrov & Lenkov, 2005).
Analysis in Anesthetic Termination
The role of bemegride in terminating thiopentone anesthesia was explored by Waine and Dinmore (1958). They found that bemegride, known for its anti-barbiturate activity, could be used to reverse the effects of barbiturate anesthesia, highlighting its potential in anesthetic management (Waine & Dinmore, 1958).
Neuronal Response Studies
Faingold and Hoffmann (1981) examined the effects of bemegride on sensory responses of neurons in the hippocampus and brain stem reticular formation. Their findings indicated an enhancement of sensory responsiveness in these areas, contributing to a better understanding of neuronal responses to convulsants (Faingold & Hoffmann, 1981).
Safety And Hazards
Bemegride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Relevant Papers
Several papers have described the stimulating effect of Bemegride in barbiturate coma . More recent reports have suggested that it appears to have a restorative action in coma due to non-barbiturate sedatives . Another study investigated the potential of Bemegride as a pharmacological activation agent that elicits epileptiform discharges in interictal electroencephalogram (EEG) recordings in dogs .
properties
IUPAC Name |
4-ethyl-4-methylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZGUBHBVWWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045250 | |
Record name | Bemegride | |
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Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | BEMEGRIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Bemegride | |
CAS RN |
64-65-3 | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bemegride | |
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Record name | Bemegride | |
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Record name | bemegride | |
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Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |
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Record name | Bemegride | |
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Record name | Bemegride | |
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Record name | BEMEGRIDE | |
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Melting Point |
259 to 261 °F (NTP, 1992) | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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